HDAC6 Potency and Selectivity vs MAIP-032
HDAC6-IN-31 (compound 8m) exhibits a 2.2-fold improvement in HDAC6 inhibitory potency and a 3.1-fold enhancement in selectivity for HDAC6 over HDAC1 compared to the lead compound MAIP-032 from which it was optimized [1]. Both compounds were evaluated in the same in vitro biochemical assay using recombinant human HDAC enzymes, ensuring direct comparability of the data.
| Evidence Dimension | HDAC6 inhibitory potency and HDAC1/HDAC6 selectivity |
|---|---|
| Target Compound Data | HDAC6 IC50 = 0.026 μM; HDAC1 IC50 = 3.07 μM; Selectivity Factor (SF1/6) = 118 |
| Comparator Or Baseline | MAIP-032: HDAC6 IC50 = 0.058 μM; HDAC1 IC50 = 2.20 μM; Selectivity Factor (SF1/6) = 38 |
| Quantified Difference | 2.2-fold increase in HDAC6 potency; 3.1-fold increase in selectivity |
| Conditions | In vitro biochemical assay using recombinant human HDAC1 and HDAC6 enzymes |
Why This Matters
This direct head-to-head improvement validates HDAC6-IN-31 as a structurally optimized successor to MAIP-032, offering enhanced potency and a reduced likelihood of class I HDAC off-target effects at pharmacologically relevant concentrations.
- [1] Kraft FB, et al. Groebke Blackburn Bienaymé-mediated multi-component synthesis of selective HDAC6 inhibitors with anti-inflammatory properties. Bioorg Chem. 2024;143:107072. View Source
